molecular formula C15H22O3S B1613925 5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone CAS No. 898771-92-1

5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone

Cat. No.: B1613925
CAS No.: 898771-92-1
M. Wt: 282.4 g/mol
InChI Key: DAPMBTRNGZHTEO-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone is an organic compound that features a unique combination of a dioxolane ring and a thienyl group attached to a heptyl ketone chain

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with ethylene glycol under acidic conditions. The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride. The final step involves the coupling of the dioxolane and thienyl intermediates with a heptyl ketone chain through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.

    Reduction: Reduction reactions can be used to modify the ketone group, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thienyl ring.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity with various targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the thienyl and heptyl ketone groups.

    Thiophene: Contains the thienyl group but lacks the dioxolane and heptyl ketone components.

    Heptyl Ketone: A simple ketone with a heptyl chain, lacking the dioxolane and thienyl groups.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone is unique due to its combination of a dioxolane ring, a thienyl group, and a heptyl ketone chain. This combination provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]octan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3S/c1-2-3-4-5-6-7-12(16)13-8-9-14(19-13)15-17-10-11-18-15/h8-9,15H,2-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPMBTRNGZHTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641877
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-92-1
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]octan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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